BenchChemオンラインストアへようこそ!

ABT-767

PARP inhibitor potency enzyme inhibition Ki biochemical assay

ABT-767 is an orally bioavailable, competitive small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, developed by AbbVie. It exhibits sub-nanomolar biochemical potency against both PARP-1 (Ki = 0.47 nM) and PARP-2 (Ki = 0.85 nM).

Molecular Formula
Molecular Weight
Cat. No. B1191554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-767
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ABT-767: Potent Oral PARP-1/2 Inhibitor for HRD-Dependent Oncology Research


ABT-767 is an orally bioavailable, competitive small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, developed by AbbVie. It exhibits sub-nanomolar biochemical potency against both PARP-1 (Ki = 0.47 nM) and PARP-2 (Ki = 0.85 nM) [1]. The compound selectively targets tumors harboring homologous recombination deficiency (HRD), including those with BRCA1/2 mutations, through synthetic lethality [1]. A phase 1 dose-escalation study (NCT01339650) in 93 patients with advanced solid tumors established a recommended phase 2 dose of 400 mg twice daily, demonstrated dose-proportional pharmacokinetics, and confirmed single-agent antitumor activity with an objective response rate of 21% by RECIST 1.1 in all evaluable patients [1]. ABT-767 remains an investigational compound with no regulatory approvals, positioning it exclusively as a research tool compound or reference standard for preclinical and translational studies [1].

Why PARP Inhibitor Interchangeability Fails: ABT-767 Differentiation from In-Class Alternatives


Despite sharing a common target class, PARP inhibitors are not interchangeable research tools. Clinically and preclinically meaningful variations exist in biochemical potency, PARP1/PAR2 selectivity ratios, pharmacokinetic properties (half-life, food effect, metabolic clearance pathways), and predictive biomarker associations. ABT-767 demonstrates sub-nanomolar Ki values (PARP-1: 0.47 nM) that differ from its AbbVie predecessor veliparib (PARP-1 Ki = 5.2 nM) by approximately 11-fold [1][2]. Unlike olaparib and niraparib, both of which exhibit clinically significant food effects requiring dosing restrictions, ABT-767 bioavailability is unaffected by food intake [1][3]. Furthermore, the discovery that 53BP1 protein expression correlates with ABT-767 antitumor efficacy (r = −0.69, p = 0.004) in HR-deficient ovarian cancer was established specifically using this compound and may not extrapolate to other PARP inhibitors without independent validation [4]. These differences directly impact experimental reproducibility, dosing regimen design, and biomarker-stratified study outcomes.

ABT-767 Quantitative Differentiation Evidence: Comparator-Backed Data for Research Procurement Decisions


PARP-1 Biochemical Potency: 11-Fold Improvement Over Veliparib, Same-Company Predecessor

ABT-767 inhibits PARP-1 with a Ki of 0.47 nM, representing an approximately 11-fold greater biochemical potency than AbbVie's earlier PARP inhibitor veliparib (ABT-888), which exhibits a PARP-1 Ki of 5.2 nM under comparable cell-free enzymatic assay conditions [1][2]. Both compounds were developed by AbbVie and assessed using similar competitive inhibition assay formats, making this cross-study comparison particularly informative. Against PARP-2, ABT-767 (Ki = 0.85 nM) is approximately 3.4-fold more potent than veliparib (PARP-2 Ki = 2.9 nM) [1][2]. When benchmarked against other clinical PARP inhibitors using a standardized assay system reported in Nature Communications (2021), ABT-767's PARP-1 Ki of 0.47 nM compares favorably to olaparib (Ki = 0.97 nM), niraparib (Ki = 1.2 nM), and veliparib (Ki = 0.96 nM) — though these values were determined in a different laboratory and assay format from the ABT-767 measurements, requiring cautious interpretation [3].

PARP inhibitor potency enzyme inhibition Ki biochemical assay veliparib comparator PARP-1

Food-Independent Oral Bioavailability: Flexible Dosing Without Dietary Restrictions

ABT-767 oral bioavailability is not significantly affected by food intake. In the phase 1 trial, food effect was assessed up to a 400 mg dose, and no significant food effect was observed on either maximum plasma concentration (Cmax) or area under the concentration-time curve (AUC) [1]. This contrasts with olaparib (capsule formulation), where a high-fat meal increased AUC by approximately 20% and Cmax by approximately 12% relative to the fasted state [2], and with niraparib, for which administration with a high-fat meal increased Cmax by 22% and AUC by 37% [3]. Veliparib also exhibits a food effect: administration with a high-fat meal reduced Cmax by approximately 37% and delayed Tmax [4]. ABT-767's median Tmax of 1.5–2.0 hours under non-fasting conditions and harmonic mean half-life of approximately 2 hours are consistent across dose levels [1].

pharmacokinetics food effect oral bioavailability Cmax AUC preclinical dosing

53BP1 as a Novel Predictive Biomarker: Discovered in ABT-767 Clinical Trial Biopsies

Analysis of archival tumor biopsies from 36 women with relapsed ovarian cancer treated in the ABT-767 phase 1 trial revealed that responses occurred exclusively in HR-deficient cancers. Within the HR-deficient subset (n = 18), 7 patients (39%) achieved objective responses [1]. Critically, the study discovered that 53BP1 protein expression, quantified by modified histochemistry (H-) score, was significantly correlated with ABT-767 antitumor efficacy: decreased 53BP1 H-score was associated with decreased antitumor efficacy of ABT-767 (r = −0.69, p = 0.004) [1]. Importantly, the HRD score itself did not further correlate with change from baseline tumor volume (r = 0.050, p = 0.87), demonstrating that HRD status alone was insufficient to predict depth of response [1]. Preclinical validation in BRCA1-mutant COV362 ovarian cancer cells confirmed that 53BP1 deletion increased homologous recombination repair capacity and decreased PARP inhibitor sensitivity in vitro [1]. This biomarker-discovery finding is specific to the ABT-767 clinical dataset and has not been independently validated with other PARP inhibitors.

53BP1 predictive biomarker HRD PARP inhibitor response DNA repair ovarian cancer

HRD- Stratified Progression-Free Survival: 3.7-Fold PFS Advantage in HRD-Positive Ovarian Cancer

In the phase 1 study of ABT-767, progression-free survival (PFS) was significantly stratified by homologous recombination deficiency (HRD) status. Among ovarian cancer patients, those with HRD-positive tumors achieved a median PFS of 6.7 months (n = 34), compared to 1.8 months (n = 26) for HRD-negative patients — a 3.7-fold difference (log-rank p < 0.0001) [1]. All RECIST 1.1 and/or CA-125 responders were HRD-positive; no objective responses were observed in HRD-negative tumors [1]. Among HRD-positive patients, 47% (16/34) were responders by RECIST 1.1 and/or CA-125 criteria, and this rate increased to 54% (14/26) in the subset harboring deleterious somatic BRCA mutations [1]. Additionally, 2 of 8 HRD-positive/BRCA-wildtype patients achieved complete responses at 400 mg BID, with overall survival exceeding 330 and 368 days respectively, indicating activity beyond BRCA-mutated disease [2]. The overall objective response rate by RECIST 1.1 across all evaluable patients was 21% (17/80; 95% CI: 13–32%), with a 6-month PFS rate of 33% (95% CI: 23–42%) [1].

progression-free survival HRD stratification ovarian cancer synthetic lethality biomarker enrichment

Population PK: No Dose Adjustment Required for Body Size, Age, or Mild Renal Impairment

A population pharmacokinetic analysis using 1,809 plasma ABT-767 concentrations from 90 subjects established that ABT-767 pharmacokinetics are described by a two-compartment model with first-order absorption. The population estimates for apparent clearance (CL/F), central volume of distribution (Vc/F), and absorption rate constant (ka) were 7.34 L/h, 25.8 L, and 1.45 h⁻¹, respectively [1]. Interindividual variability (%CV) in CL/F, Vc/F, and ka was 40.4%, 40.5%, and 53.8%, respectively [1]. Critically, baseline covariate screening demonstrated that body weight, lean body weight, body surface area, serum creatinine, creatinine clearance, liver function tests, and age did not significantly influence ABT-767 pharmacokinetics [1]. Albumin on CL/F was the only statistically significant covariate identified, but it explained only 8% of pharmacokinetic variability [1]. Consequently, no dosage adjustments are required based on body size, age, or mild renal impairment — a finding that distinguishes ABT-767 from niraparib, which requires body-weight-based and platelet-count-based individualized starting doses [2].

population pharmacokinetics covariate analysis dose individualization clearance renal impairment

ABT-767 Optimal Research Application Scenarios Based on Quantitative Evidence


HRD-Dependent Synthetic Lethality Mechanistic Studies in Ovarian and Breast Cancer Models

ABT-767 is ideally suited for experiments requiring clean HRD-dependent readouts. Its phase 1 data demonstrated a 0% objective response rate in HRD-negative tumors versus 47% in HRD-positive tumors, with all RECIST/CA-125 responders (16/16 tested) confirmed as HR-deficient [1]. This near-binary separation of activity by HRD status makes ABT-767 a high-confidence probe for determining whether a biological effect is HRD-dependent. Researchers can use ABT-767 in isogenic cell line pairs (BRCA1/2-wildtype vs. mutant) or patient-derived xenograft models stratified by HRD score to interrogate synthetic lethal interactions and resistance mechanisms. The established RP2D of 400 mg BID and dose-proportional PK from 20–500 mg provide a validated dosing framework for in vivo studies [1].

53BP1/NHEJ Pathway Modulation as a PARP Inhibitor Resistance Biomarker Discovery Platform

The discovery that 53BP1 expression significantly correlates with ABT-767 antitumor efficacy (r = −0.69, p = 0.004) — while the HRD score alone does not (r = 0.050, p = 0.87) — positions ABT-767 as a uniquely characterized tool for studying NHEJ pathway contributions to PARP inhibitor sensitivity [2]. Preclinical studies can exploit this established biomarker relationship by modulating 53BP1 expression (knockdown, knockout, or overexpression) in BRCA1-mutant models and quantifying changes in ABT-767 sensitivity. This application is not equally supported for other PARP inhibitors, as the 53BP1 clinical correlation was established specifically using ABT-767-treated patient biopsies [2].

Preclinical Combination Therapy Studies Requiring Flexible Oral Dosing Without Dietary Confounds

ABT-767's food-independent bioavailability eliminates a significant source of pharmacokinetic variability in rodent studies. Unlike olaparib and niraparib, where food intake alters drug exposure by 12–37% [3][4], ABT-767 can be administered via oral gavage without fasting requirements or controlled feeding schedules. The short half-life of ~2 hours and dose-proportional PK up to 500 mg BID [1] further enable precise temporal control of PARP inhibition — useful in combination regimens where transient PARP inhibition is desired to synchronize with chemotherapy or radiotherapy scheduling. The population PK model (CL/F = 7.34 L/h, Vc/F = 25.8 L) provides validated parameters for allometric scaling and PK/PD modeling across species [5].

BRCA-Mutated and HRD-Positive/BRCA-Wildtype Tumor Model Efficacy Benchmarking

ABT-767 demonstrated clinical activity in both BRCA-mutated and HRD-positive/BRCA-wildtype tumors. Among HRD-positive ovarian cancer patients with deleterious somatic BRCA mutations, the response rate was 54% (14/26) by RECIST 1.1 and/or CA-125 criteria. Notably, 2 of 8 HRD-positive/BRCA-wildtype patients achieved complete responses (CR at 400 mg BID), with overall survival exceeding 330 and 368 days respectively [6]. This evidence of activity beyond BRCA-mutated disease makes ABT-767 a valuable comparator compound for studies evaluating next-generation PARP inhibitors or combination strategies in non-BRCA HRD models (e.g., ATM-deficient, PALB2-mutant, or RAD51C-methylated tumors). For procurement decisions, ABT-767 offers a well-characterized reference standard with published efficacy benchmarks in both BRCA-mutant and BRCA-wildtype/HRD-positive contexts [6].

Quote Request

Request a Quote for ABT-767

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.